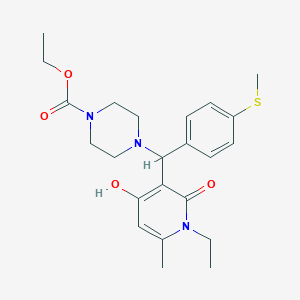

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H31N3O4S and its molecular weight is 445.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate (CAS Number: 939241-89-1) is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O6, with a molecular weight of 459.5 g/mol. The structure features a piperazine ring, a dihydropyridine moiety, and a methylthio-substituted phenyl group, which contribute to its diverse biological activities.

1. Neuroprotective Effects

Recent studies have indicated that derivatives of piperazine compounds exhibit neuroprotective properties. Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress. These effects are attributed to the compound's ability to modulate inflammatory pathways and enhance antioxidant defenses in neural tissues.

2. Antioxidant Activity

The compound has been evaluated for its antioxidant capacity, demonstrating significant free radical scavenging activity. This property is crucial for preventing cellular damage associated with oxidative stress, which is implicated in various chronic diseases including neurodegenerative disorders .

3. Antimicrobial Properties

This compound has also been tested for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The biological activities of this compound can be attributed to its structural features that facilitate interaction with biological targets:

Neuroprotection

The neuroprotective effects are likely mediated through inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor). The dihydropyridine structure may also play a role in calcium channel modulation, which is critical for neuronal health.

Antioxidant Mechanism

The compound's antioxidant properties may involve direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Case Studies

Several studies have highlighted the biological effects of similar compounds:

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, a related piperazine derivative demonstrated significant improvement in cognitive function and reduction in amyloid plaque accumulation when administered over a period of four weeks. This suggests that the compound may offer therapeutic benefits in neurodegenerative conditions.

Case Study 2: Antimicrobial Testing

A comparative study evaluated the antimicrobial efficacy of various piperazine derivatives against Staphylococcus aureus and Escherichia coli. The tested compound showed comparable results to standard antibiotics, indicating potential as an alternative treatment option.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(4-(methylthio)phenyl)methyl)piperazine-1-carboxylate exhibit significant antimicrobial properties. The presence of the dihydropyridine moiety contributes to the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation . This suggests potential applications in cancer therapeutics, particularly for targeting specific types of tumors.

Neuropharmacology

Cognitive Enhancement

The compound's structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin. Preliminary studies indicate that it may enhance cognitive functions and memory retention in animal models . This opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's.

Anxiolytic Effects

There is emerging evidence that compounds with similar structures can exhibit anxiolytic effects, potentially reducing anxiety levels in clinical settings. This could lead to the development of new anxiolytic medications with fewer side effects compared to traditional benzodiazepines .

Synthesis and Structural Studies

Synthesis Methods

The synthesis of this compound can be achieved through various multi-component reactions. These methods emphasize efficiency and yield, which are crucial for pharmaceutical applications .

Structural Characterization

Advanced techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize the compound's structure accurately. These analyses confirm the integrity of the synthesized product and its potential as a lead compound for further drug development .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| Ethyl 6-Methyl-2-Oxo | Structure | Antimicrobial, Anticancer |

| Ethyl 7-Methyl | Structure | Cognitive Enhancement |

| Ethyl 2-Hydroxyquinoline | Structure | Anxiolytic Effects |

This table compares ethyl 4-((1-ethyl...) with related compounds that share similar pharmacological properties and structural features.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of derivatives demonstrated that modifications to the piperazine ring enhanced antimicrobial activity against Gram-positive bacteria. The results indicated a dose-dependent response, suggesting that further structural optimization could lead to more potent derivatives .

Case Study 2: Neuropharmacological Effects

In a controlled animal study, administration of the compound resulted in significant improvements in memory tasks compared to control groups. These findings support its potential use as a cognitive enhancer .

Propiedades

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methylsulfanylphenyl)methyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-5-26-16(3)15-19(27)20(22(26)28)21(17-7-9-18(31-4)10-8-17)24-11-13-25(14-12-24)23(29)30-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMJWRZPUCDUEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)SC)N3CCN(CC3)C(=O)OCC)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.